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molecular formula C12H12O B2780262 3-Benzylcyclopent-2-en-1-one CAS No. 67100-39-4

3-Benzylcyclopent-2-en-1-one

Cat. No. B2780262
M. Wt: 172.227
InChI Key: QTXNAXAZAHYCSE-UHFFFAOYSA-N
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Patent
US06465664B1

Procedure details

The general procedure for the preparation of substrates using 3-ethoxycyclopentenone (0.88 g, 7.0 mmol) and benzylmagnesium chloride (10 mmol, 1 M in diethyl ether) gave, after flash chromatography (2:1 hexanes:ethyl acetate) and Kugelrohr distillation (0.4 torr, 200° C.), the title compound as a white solid (0.58 g, 50%). m.p. 32-33° C. Spectroscopic data were consistent with previously reported data for this compound.3
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)C.[CH2:10]([Mg]Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:10]([C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)OC1=CC(CC1)=O
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The general procedure for the preparation of substrates
CUSTOM
Type
CUSTOM
Details
gave
DISTILLATION
Type
DISTILLATION
Details
after flash chromatography (2:1 hexanes:ethyl acetate) and Kugelrohr distillation (0.4 torr, 200° C.)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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